2-Bromo-1-(isoquinolin-6-YL)ethanone
Description
2-Bromo-1-(isoquinolin-6-YL)ethanone is a brominated ketone derivative featuring an isoquinoline moiety at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and bioactive molecules. The presence of the electron-deficient isoquinoline ring and the reactive α-bromo ketone group makes it a valuable substrate for nucleophilic substitution reactions, enabling the construction of complex molecular architectures .
Synthesis: The general synthesis of α-bromo aryl ethanones involves bromination of substituted acetophenones using bromine in diethyl ether (Et₂O) under mild conditions (0°C to room temperature). The reaction proceeds via electrophilic aromatic substitution, yielding brominated intermediates that are crystallized from ethanol for purification .
Properties
IUPAC Name |
2-bromo-1-isoquinolin-6-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-6-11(14)9-1-2-10-7-13-4-3-8(10)5-9/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGXBIDVZDIXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(isoquinolin-6-YL)ethanone typically involves the bromination of 1-(6-isoquinolinyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of 2-Bromo-1-(isoquinolin-6-YL)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(isoquinolin-6-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted isoquinoline derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-Bromo-1-(isoquinolin-6-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(isoquinolin-6-YL)ethanone involves its interaction with specific molecular targets. The bromine atom and the isoquinoline moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
The reactivity and applications of α-bromo aryl ethanones are heavily influenced by their aromatic substituents. Below is a comparison of key analogs:
*Estimated based on structural composition.
Biological Activity
2-Bromo-1-(isoquinolin-6-YL)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a bromine substituent and an isoquinoline moiety, this compound has garnered attention for its reactivity and applications in organic synthesis.
Anticancer Properties
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer activity. For instance, research involving related compounds has shown that certain isoquinoline-based structures can inhibit cell proliferation in various cancer cell lines. The antiproliferative effects are often quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo-1-(isoquinolin-6-YL)ethanone | HeLa | TBD |
| Derivative A | L1210 (murine leukemia) | 0.02 |
| Derivative B | FM3A (mammary carcinoma) | >10 |
Note: Specific IC50 values for 2-Bromo-1-(isoquinolin-6-YL)ethanone are yet to be established in published literature.
Studies have demonstrated that isoquinoline derivatives can induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis pathways. For example, compounds similar to 2-Bromo-1-(isoquinolin-6-YL)ethanone have been shown to increase ROS levels, leading to mitochondrial dysfunction and subsequent cell death.
The mechanism through which 2-Bromo-1-(isoquinolin-6-YL)ethanone exerts its biological effects may involve several pathways:
- Induction of Apoptosis : Compounds with similar structures have been observed to activate caspases, leading to programmed cell death.
- ROS Production : Increased ROS levels can cause oxidative stress, resulting in cellular damage and apoptosis.
- Inhibition of Microtubule Formation : Some isoquinoline derivatives disrupt microtubule dynamics, which is critical for cell division.
Case Studies
A notable case study involved the synthesis and evaluation of various isoquinoline derivatives, including those structurally related to 2-Bromo-1-(isoquinolin-6-YL)ethanone. These studies typically assess the compounds' efficacy against multiple cancer cell lines, examining their cytotoxicity and mechanism of action.
Example Study Findings:
In one study, a series of isoquinoline derivatives were tested for their antiproliferative effects against human cervix carcinoma (HeLa) cells. The results indicated that certain modifications to the isoquinoline structure significantly enhanced biological activity:
- Compound X : Induced apoptosis via ROS generation with an IC50 of 0.05 µM.
- Compound Y : Showed limited activity with an IC50 greater than 10 µM.
These findings suggest that structural modifications can lead to significant changes in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
